molecular formula C20H20N4O2 B11019343 N-(2,4-dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-(2,4-dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11019343
M. Wt: 348.4 g/mol
InChI Key: AXGUKIMBQBCGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes an indazole ring, a pyrrolidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate ketone or aldehyde.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via a cyclization reaction involving an amine and a suitable dicarbonyl compound.

    Coupling of the Indazole and Pyrrolidine Rings: The indazole and pyrrolidine rings are then coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction involving the coupled product and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE: shares structural similarities with other indazole and pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of N-(2,4-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20N4O2/c1-12-7-8-16(13(2)9-12)21-20(26)14-10-18(25)24(11-14)19-15-5-3-4-6-17(15)22-23-19/h3-9,14H,10-11H2,1-2H3,(H,21,26)(H,22,23)

InChI Key

AXGUKIMBQBCGNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.